4-(3-Chlorophenyl)thiazol-2-amine
Overview
Description
4-(3-Chlorophenyl)thiazol-2-amine is a chemical compound characterized by its thiazole ring structure fused with a phenyl group substituted with a chlorine atom
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-(3-chlorophenyl)thiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to changes in cellular functions . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . For example, they may activate or inhibit enzymes, stimulate or block receptors, and affect the synthesis of neurotransmitters .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may induce a variety of molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)thiazol-2-amine typically involves the reaction of 3-chloroaniline with carbon disulfide and potassium hydroxide to form the thiazole ring. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the chlorine atom or other positions on the ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
4-(3-Chlorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(2-Chlorophenyl)thiazol-2-amine
4-(4-Chlorophenyl)thiazol-2-amine
4-(3-Bromophenyl)thiazol-2-amine
Uniqueness: 4-(3-Chlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEDBGULKWHVNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350186 | |
Record name | 4-(3-chlorophenyl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90533-23-6 | |
Record name | 4-(3-chlorophenyl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90533-23-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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